molecular formula C6H16ClNO B1433111 Methoxy(3-methylbutyl)amine hydrochloride CAS No. 1394042-57-9

Methoxy(3-methylbutyl)amine hydrochloride

Cat. No. B1433111
M. Wt: 153.65 g/mol
InChI Key: BUNVKHAXWDBEHX-UHFFFAOYSA-N
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Description

Methoxy(3-methylbutyl)amine hydrochloride is a chemical compound with the CAS Number: 1394042-57-9 . It has a molecular weight of 153.65 and its IUPAC name is 1-(methoxyamino)-3-methylbutane hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for Methoxy(3-methylbutyl)amine hydrochloride is 1S/C6H15NO.ClH/c1-6(2)4-5-7-8-3;/h6-7H,4-5H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Methoxyamines, like Methoxy(3-methylbutyl)amine hydrochloride, can condense with ketones and aldehydes to form imines . They can also undergo deprotonation by methyl lithium to give CH3ONHLi .


Physical And Chemical Properties Analysis

Methoxy(3-methylbutyl)amine hydrochloride is a powder and is stored at room temperature . It has a molecular weight of 153.65 .

Scientific Research Applications

  • Synthesis and Biological Evaluation in Drug Development : Methoxy(3-methylbutyl)amine hydrochloride and its analogs have been studied for their potential in drug development. For instance, a study synthesized a series of analogs of carnitine, including 4-dialkylamino-3-hydroxybutyric acid hydrochlorides and methochlorides, to evaluate their hypoglycemic properties. However, these compounds showed no significant effect on blood glucose or serum fatty acid levels in rats (Boots & Boots, 1975).

  • Antimicrobial and Anticoccidial Activity : Methoxy derivatives have been investigated for their antimicrobial and anticoccidial activities. A study demonstrated that certain methoxy derivatives exhibited similar levels of antimicrobial activity to their starting materials. Additionally, these compounds were found to be more active as coccidiostats than the starting material, with some derivatives offering total protection against Eimeria tenella when administered to chickens (Georgiadis, 1976).

  • Fluorescent Protecting Group for Amines : The compound's derivatives have been used in developing fluorescent protecting groups for primary amines. A study showed that primary amines or amino acids reacting with 3-acetyl-4-methoxy-7-N,N-dimethylaminocoumarin emit blue fluorescence, suggesting potential applications in analytical chemistry (Kuo & Yang, 2008).

  • Antineoplastic Agent Synthesis : Methoxy derivatives have also been synthesized as potential antineoplastic agents. A study reported the efficient synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride, which showed significant inhibitory activity against various human and animal cancer cell lines (Pettit et al., 2003).

  • Infrared Spectroscopy and Methoxyl Group Detection : Methoxy compounds, including methoxy(3-methylbutyl)amine hydrochloride, have been studied for their characteristic absorption bands in infrared spectroscopy, aiding in their detection and analysis (Degen, 1968).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methoxy-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-6(2)4-5-7-8-3;/h6-7H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNVKHAXWDBEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxy(3-methylbutyl)amine hydrochloride

CAS RN

1394042-57-9
Record name 1-Butanamine, N-methoxy-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394042-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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